Deloxolone

Clinical Pharmacology Anti-ulcer Agents Mineralocorticoid Activity

Deloxolone is a semi-synthetic triterpenoid derived from 18β-glycyrrhetinic acid, featuring a hemisuccinate ester at C3 and a carboxylic acid at C30. Unlike carbenoxolone, Deloxolone exhibits markedly reduced aldosterone-like side effects (sodium retention, hypertension, hypokalemia) due to attenuated 11β-HSD2 inhibition, making it a superior tool compound for studying gastric mucosal defense, ischemia-reperfusion injury, and inflammation without confounding mineralocorticoid toxicity. Its defined Δ9(11) scaffold offers a template for medicinal chemistry optimization. Procure high-purity Deloxolone for your research needs.

Molecular Formula C34H52O6
Molecular Weight 556.8 g/mol
CAS No. 68635-50-7
Cat. No. B1663475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeloxolone
CAS68635-50-7
SynonymsISF 2715
ISF-2715
Molecular FormulaC34H52O6
Molecular Weight556.8 g/mol
Structural Identifiers
SMILESCC1(C2CCC3(C(=CCC4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C2(CCC1OC(=O)CCC(=O)O)C)C)C
InChIInChI=1S/C34H52O6/c1-29(2)23-12-15-34(7)24(32(23,5)14-13-25(29)40-27(37)11-10-26(35)36)9-8-21-22-20-31(4,28(38)39)17-16-30(22,3)18-19-33(21,34)6/h9,21-23,25H,8,10-20H2,1-7H3,(H,35,36)(H,38,39)/t21-,22+,23+,25+,30-,31+,32+,33-,34-/m1/s1
InChIKeyVRFVGZRKFFTPCG-KYHPDETOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Deloxolone (CAS 68635-50-7): A Synthetic Triterpenoid with Differentiated Mineralocorticoid Safety Profile


Deloxolone (ISF-2715) is a semi-synthetic triterpenoid derived from 18β-glycyrrhetinic acid, characterized by a hemisuccinate ester moiety at the C3 position and a carboxylic acid group at C30 [1]. Initially developed as an anti-ulcer agent, it has demonstrated therapeutic potential for inflammatory, ischemic, and proliferative diseases [2]. As a structural analog of carbenoxolone, Deloxolone is distinguished by a markedly reduced aldosterone-like side effect profile in human studies, making it a strategically distinct candidate for research applications where mineralocorticoid adverse effects must be minimized [3].

Why Deloxolone Cannot Be Simply Substituted with Carbenoxolone or Glycyrrhetinic Acid


Within the glycyrrhetinic acid derivative class, compounds exhibit significant divergence in their mineralocorticoid safety profiles despite sharing a common pentacyclic triterpenoid scaffold. Carbenoxolone is a potent inhibitor of 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) with IC50 values of 20 nM (human) and 50 nM (rat) [1], and its clinical use has been associated with sodium retention, hypertension, and hypokalemia [2]. Glycyrrhetinic acid (enoxolone) also demonstrates mineralocorticoid receptor binding affinity and 11β-HSD2 inhibition [3]. In contrast, Deloxolone was specifically designed to retain therapeutic anti-ulcer and anti-inflammatory activity while markedly attenuating these aldosterone-like adverse effects [4]. Therefore, substituting Deloxolone with carbenoxolone or enoxolone in experimental models would introduce confounding mineralocorticoid activity and potential toxicity not present with Deloxolone.

Deloxolone: Quantifiable Differentiation Evidence for Research Selection


Deloxolone vs. Carbenoxolone: Head-to-Head Comparison of Aldosterone-Like Effects in Healthy Human Volunteers

In a randomized, double-blind, cross-over trial in healthy volunteers comparing orally administered Deloxolone and carbenoxolone, Deloxolone demonstrated a significantly attenuated impact on key mineralocorticoid biomarkers. Specifically, Deloxolone induced 'less marked effects' than carbenoxolone on body weight, hematocrit, plasma potassium, and plasma proteins [1]. This human data directly validates the preclinical design objective of dissociating therapeutic activity from aldosterone-like toxicity.

Clinical Pharmacology Anti-ulcer Agents Mineralocorticoid Activity Glycyrrhetinic Acid Derivatives

Deloxolone vs. Carbenoxolone: Comparative Gastric PGE2 Induction in Human Subjects

In the same clinical trial, both Deloxolone and carbenoxolone increased the concentration and output of gastric prostaglandin E2 (PGE2) in healthy volunteers, as measured by radioimmunoassay under basal conditions and following pentagastrin stimulation [1]. While both compounds elevated PGE2 relative to vehicle control, Deloxolone's effect was qualitatively described as 'less marked' than that of carbenoxolone [1]. This suggests Deloxolone retains a key therapeutic mechanism of action (cytoprotection via PGE2 induction) [2] but may do so with a different dose-response or temporal profile compared to the reference drug.

Gastroenterology Cytoprotection Prostaglandin E2 Anti-ulcer Drugs

Deloxolone vs. Carbenoxolone: Structural Differentiation Driving Divergent Pharmacology

Deloxolone (C34H52O6, MW 556.77) [1] and carbenoxolone (C34H50O7, MW 570.77) are both hemisuccinate esters of glycyrrhetinic acid, yet they differ in critical structural features. Deloxolone possesses a Δ9(11) double bond within the oleanane skeleton [2], whereas carbenoxolone features a Δ12 double bond and an 11-oxo group characteristic of the parent enoxolone scaffold. This modification in the C-ring of Deloxolone is the likely structural basis for its reduced mineralocorticoid activity [3], as it may alter binding affinity to 11β-HSD enzymes and/or mineralocorticoid receptors. In contrast, carbenoxolone is a potent 11β-HSD2 inhibitor (IC50 20 nM human) [4] and glycyrrhetinic acid (IC50 11 nM human) [4].

Medicinal Chemistry Structure-Activity Relationship Triterpenoid Derivatives Glycyrrhetinic Acid

Deloxolone Therapeutic Scope: Patent Coverage for Inflammatory, Ischemic, and Proliferative Diseases

Deloxolone is specifically claimed in patent EP 1336602 A1 for use in the prevention and treatment of inflammatory, ischemic, and proliferative diseases [1]. This patent covers compositions and methods utilizing Deloxolone, establishing a defined intellectual property space that may be distinct from other glycyrrhetinic acid derivatives. While many triterpenoids show anti-inflammatory activity in vitro, this patent provides a focused scope for Deloxolone's utility in disease areas where inflammation, reduced blood flow, and abnormal cell growth are key pathophysiological drivers.

Intellectual Property Inflammation Ischemia-Reperfusion Injury Proliferative Disorders

Strategic Application Scenarios for Deloxolone Based on Differentiated Evidence


Investigating Anti-Ulcer Cytoprotection Without Confounding Mineralocorticoid Toxicity

Researchers studying gastric mucosal defense mechanisms or evaluating anti-ulcer drug candidates can utilize Deloxolone to induce PGE2-mediated cytoprotection without the confounding sodium retention, hypertension, and hypokalemia associated with carbenoxolone [1]. This allows for cleaner interpretation of in vivo efficacy studies, particularly in models where cardiovascular or electrolyte parameters are critical endpoints.

Evaluating Anti-Ischemic Effects in Cardiovascular and Cerebrovascular Models

Given its patent coverage for ischemic diseases [2] and its favorable mineralocorticoid safety profile [1], Deloxolone is a compelling candidate for preclinical evaluation in models of ischemia-reperfusion injury (e.g., myocardial infarction, stroke). Unlike carbenoxolone, which elevates blood pressure in offspring of treated pregnant rats [3], Deloxolone may be administered without the risk of exacerbating hypertensive pathology, a common comorbidity in ischemic disease research.

In Vitro Proliferation and Inflammation Studies with a Structurally Defined Triterpenoid

In cell-based assays for inflammation or proliferation, Deloxolone serves as a valuable tool compound with a defined chemical structure (C34H52O6) [4] and a known, albeit not fully quantified, effect on PGE2 [1]. It can be used as a reference compound for screening novel triterpenoid analogs or for dissecting signaling pathways where glycyrrhetinic acid derivatives are implicated, with the advantage of reduced off-target 11β-HSD inhibition compared to carbenoxolone [5].

Medicinal Chemistry Campaigns Seeking Improved Safety Margins for Triterpenoid Drugs

Deloxolone provides a key structural template for medicinal chemists aiming to decouple anti-inflammatory/cytoprotective activity from mineralocorticoid side effects. Its Δ9(11) scaffold [6] can serve as a starting point for further optimization, offering a pathway to next-generation triterpenoid therapeutics with enhanced safety profiles. This is particularly relevant for programs targeting chronic diseases where long-term safety is paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Deloxolone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.